methyl 3-bromo-2-fluoro-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-fluoro-5-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro, bromo, and fluoro).
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Aminated Derivatives: From the reduction of the nitro group.
Substituted Benzoates: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3-bromo-2-fluoro-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the development of new drugs, particularly those targeting specific biological pathways.
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The compound’s effects are primarily due to its functional groups. The nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. The bromine and fluorine atoms also affect the compound’s chemical behavior, making it suitable for various substitution reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
- Methyl 2-bromo-5-fluoro-3-nitrobenzoate
- Methyl 3-bromo-4-fluoro-5-nitrobenzoate
- Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Uniqueness: Methyl 3-bromo-2-fluoro-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Properties
CAS No. |
1500237-96-6 |
---|---|
Molecular Formula |
C8H5BrFNO4 |
Molecular Weight |
278 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.